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Protochlorophyll - 14751-08-7

Protochlorophyll

Catalog Number: EVT-1227621
CAS Number: 14751-08-7
Molecular Formula: C55H70MgN4O5
Molecular Weight: 891.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protochlorophyll is a crucial precursor in the biosynthesis of chlorophyll, primarily found in plants. It exists in two forms: protochlorophyllide and protochlorophyll, which are integral to the photosynthetic process. Protochlorophyllide, the immediate precursor, undergoes photoreduction to form chlorophyllide, catalyzed by a light-dependent enzyme known as protochlorophyllide oxidoreductase. This process is vital for the formation of chlorophyll, which plays a key role in photosynthesis by capturing light energy.

Source

Protochlorophyll is predominantly sourced from plant tissues, particularly in etiolated (light-deprived) leaves where chlorophyll synthesis occurs in response to light exposure. It can be extracted from various plant materials, including pumpkin seeds and other green plant tissues, utilizing methods such as chromatography and solvent extraction .

Classification

Protochlorophyll belongs to the class of tetrapyrroles, which are organic compounds characterized by their cyclic structure containing four pyrrole rings. It is classified under the broader category of chlorophyll precursors and is specifically categorized as a chlorin pigment due to its structural similarities with chlorophyll.

Synthesis Analysis

Methods

The biosynthesis of protochlorophyll involves several enzymatic steps within the chloroplasts of plant cells. The initial step begins with the formation of porphyrin from simpler precursors like glutamate. The pathway then progresses through various intermediates, ultimately leading to protochlorophyllide.

Technical Details

  1. Enzymatic Pathway: The synthesis involves multiple enzymes including:
    • Glutamyl-tRNA reductase: Converts glutamate to porphobilinogen.
    • Uroporphyrinogen III synthase: Catalyzes the formation of uroporphyrinogen III.
    • Protoporphyrinogen oxidase: Converts protoporphyrinogen IX to protoporphyrin IX.
    • Chlorophyll synthase: Catalyzes the final step converting protochlorophyllide to chlorophyllide upon photoreduction .
  2. Conditions: The synthesis occurs under specific conditions favoring enzyme activity, typically requiring light for the photoreduction step.
Molecular Structure Analysis

Structure

Protochlorophyll has a complex molecular structure characterized by a porphyrin ring system with specific substituents that differentiate it from chlorophyll. The general formula for protochlorophyll is C_{55}H_{72}N_{4}O_{5}Mg, indicating the presence of magnesium at its center.

Data

  • Molecular Weight: Approximately 893 g/mol.
  • Absorption Spectrum: Exhibits absorption maxima around 650 nm (red region) and 690 nm (near-infrared), which are critical for its function in light absorption during photosynthesis .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving protochlorophyll is its photoreduction to chlorophyllide. This reaction is light-dependent and occurs in two main steps:

  1. Initial Excitation: Upon exposure to light, protochlorophyll absorbs photons, leading to an excited state.
  2. Reduction Reaction: The excited protochlorophyllide undergoes a reduction facilitated by protochlorophyllide oxidoreductase, resulting in the formation of chlorophyllide and releasing reactive oxygen species as byproducts .

Technical Details

  • Kinetics: The reaction kinetics can vary based on environmental conditions such as temperature and light intensity.
  • Intermediate Formation: During photoreduction, several intermediates are formed, including X1 (with an absorption peak close to 640 nm), X2 (688 nm), and X3 (684 nm), which play roles in energy transfer processes .
Mechanism of Action

Process

The mechanism of action for protochlorophyll involves several steps:

  1. Photon Absorption: Light energy is absorbed by protochlorophyll, promoting it to an excited state.
  2. Energy Transfer: The excited state facilitates electron transfer processes that lead to reduction.
  3. Formation of Chlorophyllide: Through enzymatic action, protochlorophyll is converted into chlorophyllide, which is then used in photosynthesis .

Data

Experimental studies have shown that this process can be monitored using techniques such as time-resolved spectroscopy, revealing insights into the dynamics of energy transfer and intermediate formation during the reaction .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Protochlorophyll appears green due to its ability to absorb red and blue wavelengths of light.
  • Solubility: It is soluble in organic solvents like ethanol and ethyl ether but less soluble in water.

Chemical Properties

  • Stability: Protochlorophyll is relatively stable under dark conditions but degrades when exposed to light over prolonged periods.
  • Reactivity: It readily participates in redox reactions during the conversion to chlorophyllide .
Applications

Scientific Uses

Protochlorophyll has several applications in scientific research:

  • Photosynthesis Studies: It serves as a model compound for studying the mechanisms of photosynthesis and chlorophyll biosynthesis.
  • Biochemical Research: Its photochemical properties are utilized in experiments investigating light-harvesting complexes and energy transfer mechanisms within plant cells.
  • Agricultural Science: Understanding its role can aid in developing strategies for enhancing crop productivity through better management of light exposure during growth stages .
Structural and Biochemical Foundations of Protochlorophyll

Molecular Architecture and Isomeric Forms

Protochlorophyllide vs. Protochlorophyll: Structural Differentiation

Protochlorophyllide (Pchlide) and protochlorophyll (Pchl) represent sequential intermediates in chlorophyll biosynthesis, distinguished by a single structural feature: esterification. Pchlide consists of a tetrapyrrole macrocycle coordinating a central magnesium atom, with propionic acid and methyl groups at positions 7 and 8, respectively, and a vinyl group at position 4. Crucially, it lacks a phytol chain, making it water-soluble. In contrast, Pchl is formed through the esterification of Pchlide's propionic acid group at position 7 with a C20 phytol chain (a diterpenoid alcohol), rendering it hydrophobic [1] [3] [8]. This phytol moiety dramatically influences the molecule's interactions with membranes and proteins. The structural divergence is biosynthetically significant: Pchlide is the immediate precursor reduced to chlorophyllide, while Pchl accumulates transiently in specific tissues like etiolated leaves or pumpkin seed coats [4] [6].

Table 1: Structural and Functional Differentiation of Protochlorophyllide and Protochlorophyll

CharacteristicProtochlorophyllide (Pchlide)Protochlorophyll (Pchl)
Chemical StructureTetrapyrrole macrocycle with Mg2+, no phytolPchlide esterified with phytol chain
SolubilityHydrophilicHydrophobic
Molecular Weight~612.96 g/mol (C35H32MgN4O5)~872-890 g/mol (varies with phytol isomer)
Biosynthetic PositionImmediate precursor of chlorophyllideTransient storage form, minor pathway
Primary LocalizationPolar headgroup region of membranesDeeper within lipid bilayers
Aggregation TendencyPrimarily monomericForms transient aggregates at high conc.

Non-Covalent Protein Complexes (Holochrome Formation)

Pchlide predominantly exists in vivo as part of a photoactive holochrome—a non-covalent complex with the enzyme NADPH:protochlorophyllide oxidoreductase (POR) and its cofactor NADPH. This ternary complex (Pchlide-POR-NADPH) is essential for light-dependent reduction. Purification from etiolated barley leaves reveals a soluble complex with a molecular weight of approximately 63,000 Da, suggesting a 1:1 stoichiometry of Pchlide to POR [2] [7]. Bean (Phaseolus vulgaris) complexes, however, exhibit higher molecular weights (~100,000 Da or more), indicating potential dimerization or association with auxiliary proteins. The holochrome structure protects Pchlide from random aggregation, positions it optimally for photochemistry, and stabilizes the transient reaction intermediates. Detergents like Triton X-100 are crucial for holochrome extraction and purification, enhancing stability and preserving phototransformability while allowing carotenoid removal [2] [7]. Crucially, photoconversion to chlorophyllide within the holochrome does not alter the complex's chromatographic behavior, implying structural integrity during catalysis.

Spectral Signatures and Aggregation States in Vivo vs. In Vitro

The spectral properties of Pchlide and Pchl are exquisitely sensitive to their molecular environment and aggregation state:

  • Monomeric States: In lipid bilayers at low concentrations (<0.1 mol%), both compounds exist primarily as monomers. Pchlide exhibits fluorescence emission maxima near 632-635 nm (Soret excitation) and 644 nm (Qy absorption). Pchl monomers display a ~5 nm blue-shift in fluorescence maxima compared to Pchlide (e.g., 627-630 nm), attributed to the electron-donating effect of the phytol ester bond influencing the porphyrin π-system [1] [3].
  • Aggregated States: At higher concentrations (>1 mol%), particularly in phospholipid liposomes (e.g., DPPC), Pchl readily forms transient aggregates. These aggregates exhibit a distinct, redshifted fluorescence band at ~685 nm, alongside the monomeric emission. This band resembles fluorescence observed in Triton X-100 micelles containing aggregated Pchl and in vivo spectra from seed coats or etiolated tissues undergoing the "Shibata shift" [1] [4] [9]. Pchlide shows much lower aggregation propensity except in specific conditions like gel-phase DPPC membranes.
  • In Vivo Complexity: 77K fluorescence spectroscopy of etiolated tissues reveals multiple spectral forms: photoactive Pchlide emitting at 655 nm (P655) associated with the POR complex, and inactive forms emitting at 632-635 nm (P633) and 628 nm (P628), potentially representing free or loosely bound pigment [9] [10]. Energy transfer between these forms is minimal at room temperature during photoreduction [9].
  • Quenching Studies: Accessibility studies using ionic (KI) and spin-labeled (5- and 16-SASL) quenchers confirm that the porphyrin rings of both Pchl and Pchlide reside near the polar headgroup region of lipid bilayers. However, the phytol chain of Pchl anchors it deeper within the bilayer, especially in gel-phase DPPC, explaining its greater tendency for aggregation within the hydrophobic core [1] [3].

Table 2: Spectral Properties of Protochlorophyll(ide) Forms

Form / ConditionAbsorption Max (nm)Fluorescence Emission Max (nm)Interpretation
Pchlide Monomer (liposomes)~440, ~628632-635Unaggregated, polar environment
Pchl Monomer (liposomes)~440, ~625627-630 (blue-shifted)Unaggregated, phytol influencing electronics
Pchl Aggregates (liposomes/Triton)Broadening/red-shift~685Excimer formation/stacked molecules
Photoactive Holochrome (in vivo)644 (Qy)655 (77K)Pchlide-POR-NADPH complex (P655)
Inactive Pchl(ide) (in vivo)~630-637628-633 (77K)Free pigment or non-photoactive complexes (P628/P633)

Photoreduction Dynamics and Catalytic Mechanisms

The photoconversion of Pchlide to chlorophyllide (Chlide) is a unique light-driven enzymatic reduction catalyzed by LPOR. This reaction involves the trans addition of hydrogen across the C17-C18 double bond of the D-ring in the porphyrin, utilizing NADPH as the hydride donor and proton source. The reaction proceeds via short-lived intermediates detectable at cryogenic temperatures. The primary photoproduct, observable within picoseconds to nanoseconds, is a highly fluorescent Chlide species emitting at 690 nm (C690) at 77K [9]. At physiological temperatures, C690 undergoes rapid conformational changes:

  • The "Rapid Shift" (milliseconds): A blue shift of fluorescence from ~690 nm to ~680 nm, reflecting the relaxation of the excited Chlide molecule and its immediate protein environment.
  • The "Shibata Shift" (minutes): A slower spectral shift to ~672-674 nm, associated with the dissociation of the Chlide-POR-NADP+ complex, Chlide translocation within the plastid, and its integration into nascent photosynthetic complexes [5] [9]. The kinetics of both the absorbance decrease at 440 nm (Pchlide loss) and fluorescence increase at 690 nm (Chlide formation) at 298K follow monoexponential laws. The rate constant remains relatively constant during seedling development, but the amplitude (amount of convertible pigment) increases significantly with age in etiolated bean leaves and cotyledons [9].

Table 3: Key Phases of Protochlorophyllide Photoreduction and Greening

PhaseTimescaleSpectral ChangeMolecular Event
PhotochemistryPicosecondsLoss of P655 absorptionPhoton absorption, hydride transfer from NADPH
Primary Product FormationNanosecondsFluorescence at 690 nm (C690)Formation of excited state Chlide-POR-NADP+
Rapid ShiftMillisecondsC690 → C680Relaxation of Chlide and protein conformation
Shibata ShiftMinutes to HoursC680 → C672Complex dissociation, Chlide esterification, membrane integration

Membrane Localization and Physiological Regulation

Lipid Interactions and Bilayer Embedding

The localization of Pchlide and Pchl within membranes is governed by their differing hydrophobicity. Fluorescence quenching studies using nitroxide-labeled stearic acids (SASL) are definitive:

  • Pchlide: Resides predominantly in the polar headgroup region of lipid bilayers. Its porphyrin ring is accessible to quenching by hydrophilic KI and the shallowly embedded 5-SASL (quenching the 5th carbon of the acyl chain), but largely shielded from the deeply embedded 16-SASL [1] [3].
  • Pchl: The phytol chain drives deeper embedding. While the porphyrin ring remains near the surface, the phytol tail interacts with the hydrophobic core. In gel-phase DPPC membranes, this forces the entire Pchl molecule deeper, making it more susceptible to quenching by 16-SASL compared to Pchlide. This deeper localization facilitates transient aggregation at high concentrations within the bilayer, manifesting as the 685 nm fluorescence band [1] [3]. The type of lipid also influences behavior; Pchl aggregates more readily in phospholipid liposomes than in galactolipid liposomes, reflecting differences in bilayer packing and surface charge [1].

Diagram Concept: Membrane Localization Depth

(Polar Environment)============================ Lipid Headgroups =============================| Pchlide porphyrin --- Accessible to 5-SASL/KI| Pchl porphyrin ------ Accessible to 5-SASL, partially shielded from KI|-------------------------------------------| Phytol chain of Pchl - Interacting with hydrophobic core(Very Hydrophobic Core)|-------------------------------------------| Deeply embedded Pchl (Gel Phase) - Accessible to 16-SASL=============================================

Developmental Control and Regulatory Proteins

The accumulation and conversion of Pchl(ide) are tightly regulated during plant development in darkness (etiolation):

  • Age Dependence: In etiolated bean (Phaseolus vulgaris), young leaves (2 days) contain comparable levels of Pchl and Pchlide. As leaves age in darkness, both pigments increase, but Pchlide accumulation outpaces Pchl, becoming the dominant form in older etiolated leaves (7+ days). The rate of Pchlide regeneration after a brief illumination and subsequent re-etiolation is significantly faster and lacks a lag phase in young tissue compared to older leaves [6].
  • The FLU Protein: This nuclear-encoded, chloroplast-located transmembrane protein in the thylakoid is the master regulator of Pchlide synthesis. It acts as a negative regulator, preventing the overaccumulation of free, photosensitizing Pchlide in the light. The flu mutant (Arabidopsis and barley Tigrina) lacks this regulation. When flu mutants are shifted from dark to light, catastrophic photooxidation occurs due to uncontrolled Pchlide levels. This leads to necrotic lesions (white stripes in barley), demonstrating the critical role of FLU in preventing phototoxicity [5]. The FLU protein likely acts via protein-protein interactions to inhibit a step early in the tetrapyrrole pathway, possibly involving glutamyl-tRNA reductase, controlling ALA synthesis [5] [8].

Table 4: Developmental Regulation of Protochlorophyll(ide) in Etiolated Bean

ParameterYoung Leaves (2-day etiolated)Older Leaves (7-day etiolated)
Pchl : Pchlide Ratio~1:1Pchlide dominant
Total Pigment ContentLowerHigher
Regeneration Rate after LightRapid, no lagSlower initial rate
Maximum Regeneration LevelHigherLower (~20% of young)
Chlorophyllide EsterificationFasterSlower

Evolutionary Perspectives on Pigment-Protein Complexes

The mechanisms for Pchlide reduction showcase significant evolutionary divergence:

  • Light-Dependent Reduction (LPOR): This is the sole pathway in angiosperms. LPOR is a nuclear-encoded, plastid-targeted enzyme structurally unrelated to its dark-operative counterpart. It requires light absolutely. Angiosperms possess small POR gene families (e.g., PORA, PORB, PORC in Arabidopsis), allowing stage-specific and light-regulated expression. PORA and PORB dominate etioplasts, while PORC functions in light-grown tissues. Proteomics confirms all three isoforms are present in mature chloroplast envelopes and thylakoids [5] [8].
  • Dark-Operative Reduction (DPOR): Present in gymnosperms, algae, cyanobacteria, and photosynthetic bacteria, DPOR allows chlorophyll synthesis in darkness. This enzyme is structurally and evolutionarily related to nitrogenase, consisting of three subunits (ChlL/ChlN/ChlB) exhibiting significant sequence homology to NifH/NifD/NifK. Crucially, DPOR is highly oxygen-sensitive, functioning only below ~3% O2 [5]. This sensitivity likely drove the evolution of LPOR in plants adapting to oxygen-rich atmospheres. In organisms possessing both (e.g., many cyanobacteria and algae), LPOR often acts as a backup or under specific light conditions.
  • Regulatory Evolution: The FLU regulatory system predates angiosperms. A homologous, though more complex, protein exists in Chlamydomonas reinhardtii. This algal FLU homolog crosses the thylakoid membrane twice, contains more interaction domains, and undergoes alternative splicing, suggesting the angiosperm system represents a simplified version of an ancient regulatory mechanism for tetrapyrrole homeostasis [5].

Table 5: Evolutionary Distribution of Protochlorophyllide Reduction Systems

Organism GroupLPOR Present?DPOR Present?Primary Reduction Path in LightKey Features/Adaptations
AngiospermsYes (Multiple PORs)NoLPOR exclusivelyFLU regulator prevents Pchlide overaccumulation
GymnospermsYesYesLPOR (light), DPOR (darkness)Greening possible in darkness
CyanobacteriaYesYesContext-dependentDPOR highly O2-sensitive
Green Algae (e.g., Chlamydomonas)YesYes (at least partially plastid-encoded)LPOR likely primaryComplex FLU homolog present
Photosynthetic BacteriaVariableYesDPOROften lack LPOR

Properties

CAS Number

14751-08-7

Product Name

Protochlorophyll

IUPAC Name

magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-4-olate

Molecular Formula

C55H70MgN4O5

Molecular Weight

891.5 g/mol

InChI

InChI=1S/C55H71N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+,42-28?,43-29?,44-28?,45-30?,46-29?,47-30?,52-50?;

InChI Key

DASFNRASQHZIIW-XOTKKQSBSA-M

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

Synonyms

protochlorophyll
protochlorophyll a
protochlorophylls

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

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